molecular formula C13H18ClN3O4S B6270929 6-(2-nitrobenzenesulfonyl)-2,6-diazaspiro[3.5]nonane hydrochloride CAS No. 2624140-51-6

6-(2-nitrobenzenesulfonyl)-2,6-diazaspiro[3.5]nonane hydrochloride

Cat. No.: B6270929
CAS No.: 2624140-51-6
M. Wt: 347.8
InChI Key:
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Description

6-(2-nitrobenzenesulfonyl)-2,6-diazaspiro[35]nonane hydrochloride is a complex organic compound known for its unique spirocyclic structure This compound features a spiro linkage, which is a type of chemical bond where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-nitrobenzenesulfonyl)-2,6-diazaspiro[3.5]nonane hydrochloride typically involves multiple steps:

    Formation of the Spirocyclic Core: The initial step often involves the formation of the spirocyclic core through a cyclization reaction. This can be achieved using a suitable diamine and a cyclic ketone under acidic or basic conditions.

    Introduction of the Nitrobenzenesulfonyl Group: The nitrobenzenesulfonyl group is introduced via a sulfonylation reaction. This step usually requires the use of a sulfonyl chloride derivative and a base to facilitate the reaction.

    Hydrochloride Salt Formation: Finally, the hydrochloride salt is formed by treating the compound with hydrochloric acid, which enhances its solubility and stability.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

6-(2-nitrobenzenesulfonyl)-2,6-diazaspiro[3.5]nonane hydrochloride can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) with hydrogen gas are frequently used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Products may include nitroso derivatives or other oxidized forms.

    Reduction: The primary product is the corresponding amine.

    Substitution: Depending on the nucleophile, products can range from sulfonamides to sulfonate esters.

Scientific Research Applications

6-(2-nitrobenzenesulfonyl)-2,6-diazaspiro[3.5]nonane hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism by which 6-(2-nitrobenzenesulfonyl)-2,6-diazaspiro[3.5]nonane hydrochloride exerts its effects is largely dependent on its functional groups:

    Nitro Group: Can participate in redox reactions, influencing cellular oxidative stress pathways.

    Sulfonyl Group: Known for its ability to form strong bonds with biological molecules, potentially inhibiting enzymes or interacting with proteins.

    Spirocyclic Structure: Provides a rigid framework that can interact with specific molecular targets, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    6-Azaspiro[3.5]nonane hydrochloride: Lacks the nitrobenzenesulfonyl group, making it less reactive in certain chemical reactions.

    2-Nitrobenzenesulfonyl Chloride: Contains the nitrobenzenesulfonyl group but lacks the spirocyclic structure, limiting its applications in spirocyclic chemistry.

Uniqueness

6-(2-nitrobenzenesulfonyl)-2,6-diazaspiro[3.5]nonane hydrochloride is unique due to its combination of a spirocyclic core and reactive functional groups. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable tool in both synthetic and medicinal chemistry.

Properties

CAS No.

2624140-51-6

Molecular Formula

C13H18ClN3O4S

Molecular Weight

347.8

Purity

94

Origin of Product

United States

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